molecular formula C12H14O B1301254 1-(4-Cyclopropylphenyl)propan-1-one CAS No. 30170-62-8

1-(4-Cyclopropylphenyl)propan-1-one

Cat. No.: B1301254
CAS No.: 30170-62-8
M. Wt: 174.24 g/mol
InChI Key: WHBZLGZWRBQYGB-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)propan-1-one is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol. It is also referred to as 4-Cyano PVP.

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)propan-1-one typically involves the reaction of cyclopropylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or distillation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Cyclopropylphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)propan-1-one: This compound has a similar structure but with a methyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)propan-1-one: The presence of a chlorine atom in place of the cyclopropyl group results in distinct reactivity and applications.

Properties

IUPAC Name

1-(4-cyclopropylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBZLGZWRBQYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365528
Record name 1-(4-cyclopropylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30170-62-8
Record name 1-(4-cyclopropylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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